molecular formula C15H10O6 B3163783 2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid CAS No. 885952-30-7

2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid

Cat. No.: B3163783
CAS No.: 885952-30-7
M. Wt: 286.24 g/mol
InChI Key: CXMMRNHHOKPGNJ-QPEQYQDCSA-N
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Description

This compound belongs to the benzofuran-3-one class, featuring a Z-configuration methylidene group derived from furan-2-carbaldehyde and a 6-oxyacetic acid substituent. Its structure (Figure 1) consists of:

  • Benzofuran-3-one core: A bicyclic system with a ketone at position 2.
  • (2Z)-2-(Furan-2-yl)methylidene group: A conjugated exocyclic double bond connecting the benzofuran core to a furan heterocycle.

The compound’s synthesis likely involves palladium-catalyzed coupling or condensation reactions, as evidenced by similar substrates yielding 61–66% efficiency in heteroarylglyoxylic acid derivatives .

Properties

IUPAC Name

2-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-14(17)8-20-10-3-4-11-12(6-10)21-13(15(11)18)7-9-2-1-5-19-9/h1-7H,8H2,(H,16,17)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMMRNHHOKPGNJ-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative.

    Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction with a furan-2-carbaldehyde derivative.

    Formation of the Acetic Acid Moiety: The final step involves the esterification of the intermediate compound with acetic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran and furan derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s analogs vary in substituents on the methylidene group and the benzofuran core. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent on Methylidene Group Molecular Formula Molecular Weight (g/mol) Key Properties/Notes Reference
2-{[(2Z)-2-[(Furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid (Target) Furan-2-yl C₁₆H₁₂O₆ 300.26 Polar due to acetic acid; potential for hydrogen bonding .
Methyl 2-{[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate 3-Fluorophenyl C₁₉H₁₅FO₅ 342.32 Reduced polarity (methyl ester); fluorine enhances lipophilicity and stability .
2-{[(2Z)-2-[(3,4-Dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid 3,4-Dimethoxyphenyl C₁₉H₁₆O₇ 356.09 Methoxy groups increase electron density; may improve π-π stacking interactions .
Methyl 2-{[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate 4-tert-Butylphenyl C₂₂H₂₂O₅ 366.15 High lipophilicity (tert-butyl); potential for enhanced membrane permeability .
[(2Z)-2-[(2,4-Dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate 2,4-Dimethoxyphenyl C₂₂H₁₆O₇ 392.32 Esterified carboxylate; furan and methoxy groups may alter bioavailability .

Crystallographic and Conformational Insights

  • Crystal Packing : Analogous compounds exhibit intermolecular hydrogen bonding (e.g., O—H⋯O interactions in carboxylic acid derivatives) and π-π stacking, critical for solid-state stability .
  • Dihedral Angles : Substituents influence planarity; for example, fluorophenyl derivatives exhibit a 43.28° dihedral angle between aromatic rings, affecting molecular rigidity .

Biological Activity

The compound 2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid is a derivative of benzofuran and furan, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties based on available research findings.

  • Molecular Formula : C20H18O5
  • Molecular Weight : 342.35 g/mol
  • CAS Number : Not specified in the search results.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing furan and benzofuran moieties have demonstrated significant antibacterial activity against various strains of bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (mg/mL)
Compound AE. coli0.0195
Compound BS. aureus0.0048
Compound CC. albicans0.039

These findings suggest that the structural features of the compound may contribute to its efficacy against pathogenic microorganisms .

Anti-inflammatory Properties

Inflammation is a key factor in many diseases, and compounds with anti-inflammatory properties are of great interest in therapeutic applications. Studies on similar benzofuran derivatives indicate that they may inhibit inflammatory pathways.

Case Study: Inhibition of COX Enzymes

A study evaluated the anti-inflammatory effects of a related compound and found that it significantly inhibited cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . The inhibition was dose-dependent, suggesting potential for therapeutic use in inflammatory conditions.

Anticancer Potential

The anticancer activity of furan and benzofuran derivatives has been documented in various studies. These compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in several cancer cell lines.

Research Findings

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results :
    • Significant reduction in cell viability was observed at concentrations as low as 10 µM.
    • Induction of apoptosis was confirmed through flow cytometry analysis.

This highlights the potential of this compound as a candidate for further anticancer research .

Q & A

Q. What synthetic strategies are employed to prepare 2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid?

The synthesis of benzofuran derivatives often involves cascade reactions, such as [3,3]-sigmatropic rearrangements and aromatization strategies. For example, NaH-mediated alkoxylation in THF under anhydrous conditions has been used to functionalize benzofuran precursors . Key steps include:

  • Alkoxylation : Reacting phenolic intermediates with NaH and alkylating agents (e.g., benzyl bromide) to introduce ether linkages.
  • Cyclization : Acid- or base-catalyzed cyclization to form the benzofuran core.
  • Functionalization : Introducing the furan-2-ylmethylidene group via condensation reactions with furfural derivatives .

Q. How is the compound characterized structurally, and what spectroscopic data are critical?

Characterization relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry (e.g., Z/E configuration of the methylidene group) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., observed vs. calculated m/z) .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for related benzofuran derivatives .
Key Data Value/Description Source
Molecular FormulaC16_{16}H12_{12}O6_6
Molecular Weight300.26 g/mol
IUPAC NameAs per systematic nomenclature

Q. What safety precautions are required when handling this compound?

  • Hazard Classification : Likely irritant (skin/eyes) and toxic if ingested, based on structurally similar benzofuran derivatives .
  • First Aid :
    • Inhalation : Move to fresh air; administer artificial respiration if needed .
    • Skin Contact : Wash with soap/water; consult a physician .
  • PPE : Gloves, lab coat, and eye protection are mandatory .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)2_2) improve cyclization efficiency in related heterocycle syntheses .
  • Solvent Optimization : Anhydrous THF or DMF enhances intermediate stability .
  • Temperature Control : Low temperatures (0–5°C) prevent side reactions during alkoxylation .
  • Purification : Recrystallization from acetic acid or acetone removes impurities, as shown for analogous compounds .

Q. How should researchers address contradictory spectral data during characterization?

  • Case Study : Discrepancies in 13^13C NMR signals for carbonyl groups (e.g., 3-oxo benzofuran vs. acetic acid moieties) may arise from tautomerism. Solutions include:
    • Variable Temperature NMR : Resolves dynamic equilibria (e.g., keto-enol tautomers) .
    • DFT Calculations : Compare experimental and computed chemical shifts to assign signals .
  • X-ray Validation : Resolves ambiguities in regiochemistry .

Q. What is the role of the furan-2-ylmethylidene substituent in modulating reactivity?

  • Electronic Effects : The electron-withdrawing 3-oxo group on the benzofuran core enhances electrophilicity, facilitating nucleophilic attacks at the methylidene position .
  • Steric Effects : Bulky substituents (e.g., tert-butyl groups) on the furan ring can hinder cyclization, requiring tailored catalysts .
  • Biological Relevance : Furan-benzofuran hybrids exhibit activity in medicinal chemistry (e.g., mycophenolic acid analogs) .

Q. Methodological Notes

  • Spectral Interpretation : Always cross-validate NMR and MS data with computational models .
  • Safety Protocols : Regularly update risk assessments using GHS classifications .
  • Synthetic Reproducibility : Document solvent purity and catalyst lot numbers to mitigate batch variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid
Reactant of Route 2
2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid

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